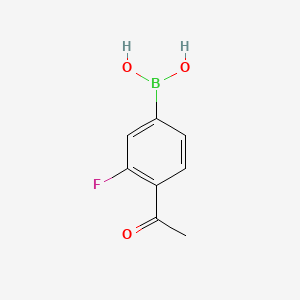

4-Acetyl-3-fluorophenylboronic acid

描述

4-Acetyl-3-fluorophenylboronic acid is an organic compound belonging to the class of arylboronic acids. It is characterized by the presence of both an acetyl group and a fluorine atom attached to a phenyl ring, along with a boronic acid functional group. This compound is valuable in organic synthesis, particularly in the area of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-3-fluorophenylboronic acid typically involves the borylation of 4-acetyl-3-fluorophenyl halides using boron reagents. One common method is the palladium-catalyzed borylation reaction, where 4-acetyl-3-fluorophenyl bromide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

4-Acetyl-3-fluorophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between an aryl or vinyl halide and the boronic acid compound in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form corresponding phenols.

Substitution: The acetyl and fluorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

Phenols: Formed from oxidation of the boronic acid group.

科学研究应用

Scientific Research Applications

- Suzuki-Miyaura Coupling: Fluoro-substituted phenylboronic acids, including 4-acetyl-3-fluorophenylboronic acid, are used in Suzuki-Miyaura reactions to synthesize receptor antagonists and enzyme inhibitors . The Suzuki-Miyaura reaction is a cross-coupling reaction that forms a carbon-carbon bond using a palladium catalyst .

- Boronic Acid Probes: These probes are used for glucose detection and are helpful tools in studying glucose-related diseases .

- Building Blocks for Organic Synthesis: this compound can be used as a building block in organic synthesis to create complex molecules .

Pharmaceutical Applications

Aryl boronate functionalized polymers, synthesized using 4-acetyl-3-fluorophenyl boronic acid, have potential applications in treating various diseases :

- Cardiovascular disease

- Coronary artery disease

- Coronary artery thrombosis

- Glucose Intolerance

- Gout

- Hiatal Hernia/Hiatus hernia

- Hyperlipidaemia

- Hypertension

- Kidney Calculi/Nephrolithiasis

- Stroke

- Cholelithiasis

Stability of Fluorophenylboronic Acids

Fluorinated arylboronic acids are susceptible to hydrodeboronation, a process where the boron group is replaced by a hydrogen atom . This can occur in both acidic and alkaline environments . The rate of deboronation varies depending on the position of the fluorine substituents on the phenyl ring . For instance, ortho-substituted species are prone to C−B fission in aqueous basic conditions .

作用机制

The mechanism of action of 4-Acetyl-3-fluorophenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

相似化合物的比较

Similar Compounds

4-Fluorophenylboronic Acid: Similar in structure but lacks the acetyl group.

3-Fluorophenylboronic Acid: Similar in structure but the fluorine atom is positioned differently.

4-Acetylphenylboronic Acid: Similar in structure but lacks the fluorine atom.

Uniqueness

4-Acetyl-3-fluorophenylboronic acid is unique due to the presence of both an acetyl and a fluorine functional group.

生物活性

4-Acetyl-3-fluorophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 177.96 g/mol. The compound features an acetyl group and a fluorine atom attached to a phenylboronic acid structure, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, particularly enzymes and receptors. The compound may act as an inhibitor or modulator of specific biological pathways:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in pro-inflammatory pathways, potentially exerting anti-inflammatory effects.

- Protein Binding : The compound's boronic acid group allows it to form reversible covalent bonds with diols, which can be exploited for selective binding to proteins involved in metabolic processes.

Case Studies

- Inhibition of Cyclin-G Associated Kinase (GAK) : Research indicates that phenylboronic acids, including derivatives like this compound, can inhibit GAK, a promising target for antiviral therapies. These inhibitors showed low nanomolar binding affinities and demonstrated potential in disrupting viral lifecycle stages, such as entry and assembly in hepatitis C virus models .

- Glucose Monitoring Applications : The compound's ability to bind glucose reversibly has led to its exploration in glucose sensors. Studies have demonstrated that phenylboronic acid derivatives can effectively monitor glucose levels in biological fluids, presenting a non-enzymatic alternative for diabetes management .

In Vitro Studies

In vitro studies have highlighted the compound’s effects on cellular metabolism and gene expression. For instance, it influences oxidative stress responses by modulating the expression of genes associated with cellular redox states .

Stability and Degradation

The stability of this compound under various conditions is crucial for its biological efficacy. Research indicates that while the compound remains stable in neutral pH environments, it may degrade under alkaline conditions, leading to different biological activities from degradation products .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of this compound compared to other phenylboronic acid derivatives:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C8H8BFO2 | Contains acetyl group | Inhibits GAK; glucose binding |

| 4-Fluorophenylboronic acid | C6H6BFO | Lacks acetyl group | Anticancer properties; enzyme inhibition |

| 4-Bromophenylboronic acid | C6H6BBrO2 | Contains bromine substituent | Strong urease inhibitor |

属性

IUPAC Name |

(4-acetyl-3-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO3/c1-5(11)7-3-2-6(9(12)13)4-8(7)10/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEPWJRNHLTYSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00478220 | |

| Record name | 4-Acetyl-3-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481725-35-3 | |

| Record name | 4-Acetyl-3-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。